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For Researchers, Scientists, and Drug Development Professionals

Introduction
Rhodinyl acetate (CAS No. 141-11-7) is a widely used fragrance ingredient, valued for its

characteristic fresh, rosy, and slightly fruity aroma. As a key component in many perfumes,

cosmetics, and flavoring agents, the precise and accurate characterization of its chemical

structure and purity is paramount. This technical guide provides an in-depth overview of the

spectroscopic data for rhodinyl acetate, focusing on Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a

comprehensive resource for researchers, scientists, and professionals in drug development

and quality control who work with this and similar organic molecules.

Chemical Structure
Rhodinyl acetate is the acetate ester of rhodinol. Its chemical structure is 3,7-dimethyloct-7-

en-1-yl acetate.

Molecular Formula: C₁₂H₂₂O₂ Molecular Weight: 198.30 g/mol [1] IUPAC Name: 3,7-

dimethyloct-7-enyl acetate[1]
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While a complete, unified experimental dataset for rhodinyl acetate is not readily available in

the public domain, the following tables summarize the expected spectroscopic characteristics

based on the functional groups present in the molecule. These tables provide a reliable

reference for the analysis and identification of rhodinyl acetate.

Table 1: Predicted ¹H NMR Spectroscopic Data for
Rhodinyl Acetate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.7 s 2H =CH₂

~4.1 t 2H -CH₂-O-

~2.0 s 3H -O-C(=O)-CH₃

~1.9 m 1H -CH(CH₃)-

~1.7 s 3H =C(CH₃)-

~1.6 m 2H -CH₂-

~1.4 m 2H -CH₂-

~1.2 m 2H -CH₂-

~0.9 d 3H -CH(CH₃)-

Note: Predicted values are based on standard chemical shift tables for similar functional

groups. Actual experimental values may vary slightly depending on the solvent and instrument

used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for
Rhodinyl Acetate
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Chemical Shift (δ) ppm Assignment

~171.0 -C=O

~145.0 =C(CH₃)-

~110.0 =CH₂

~63.0 -CH₂-O-

~39.0 -CH₂-

~37.0 -CH₂-

~35.0 -CH(CH₃)-

~29.0 -CH₂-

~22.0 =C(CH₃)-

~21.0 -O-C(=O)-CH₃

~19.0 -CH(CH₃)-

Note: Predicted values are based on standard chemical shift tables. The broad chemical shift

range of ¹³C NMR makes it a powerful tool for structural elucidation.[2][3]

Table 3: Infrared (IR) Spectroscopy Data for Rhodinyl
Acetate

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3080 Medium =C-H Stretch Alkene

2960-2850 Strong C-H Stretch Alkane

~1740 Strong C=O Stretch Ester

~1645 Medium C=C Stretch Alkene

~1240 Strong C-O Stretch Ester

~890 Strong =C-H Bend Alkene (out-of-plane)
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Note: The IR spectrum provides a unique fingerprint of the molecule, allowing for the

identification of key functional groups.[4][5][6][7]

Table 4: Mass Spectrometry (MS) Data for Rhodinyl
Acetate

m/z Interpretation

198 [M]⁺ (Molecular Ion)

138 [M - CH₃COOH]⁺

123 [M - CH₃COOH - CH₃]⁺

69 [C₅H₉]⁺

43 [CH₃CO]⁺ (Base Peak)

Note: Mass spectrometry provides information about the molecular weight and fragmentation

pattern of the molecule, aiding in its identification. Predicted fragmentation patterns can be

found in databases such as FooDB.[8]

Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic

data presented above. These methods are standard for the analysis of volatile organic

compounds like rhodinyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of rhodinyl acetate in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as

tetramethylsilane (TMS), for chemical shift referencing.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of

300 MHz or higher.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a

relaxation delay of 1-2 seconds.

Process the data using Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and

a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon

signals.

Data processing is similar to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like rhodinyl acetate, the Attenuated Total

Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed

directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[9][10][11]

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dilute the rhodinyl acetate sample in a volatile organic solvent (e.g.,

dichloromethane or hexane) to an appropriate concentration (typically in the ppm range).

Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a

mass spectrometer (e.g., a quadrupole or ion trap analyzer).
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Gas Chromatography:

Injector: Use a split/splitless injector, typically in split mode to avoid column overloading.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is

suitable for separating fragrance components.

Oven Program: A temperature gradient is used to separate the components of the sample.

A typical program might start at 50°C and ramp up to 250°C at a rate of 10°C/min.

Mass Spectrometry:

Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible

fragmentation pattern.

Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key

fragment ions.

Data Analysis: Identify rhodinyl acetate by its retention time and by comparing its mass

spectrum to a reference library (e.g., NIST, Wiley).

Mandatory Visualization
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical sample such as rhodinyl acetate.
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Caption: Workflow for the spectroscopic analysis of rhodinyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Rhodinyl acetate | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b085566?utm_src=pdf-body-img
https://www.benchchem.com/product/b085566?utm_src=pdf-body
https://www.benchchem.com/product/b085566?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Rhodinyl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

3. chem.libretexts.org [chem.libretexts.org]

4. uanlch.vscht.cz [uanlch.vscht.cz]

5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

6. chem.libretexts.org [chem.libretexts.org]

7. orgchemboulder.com [orgchemboulder.com]

8. Showing Compound Rhodinyl acetate (FDB016188) - FooDB [foodb.ca]

9. spectroscopyonline.com [spectroscopyonline.com]

10. Classification of Essential Oils with FT-IR [syntechinnovation.com]

11. | doTERRA Essential Oils [doterra.com]

To cite this document: BenchChem. [Spectroscopic Data of Rhodinyl Acetate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085566#rhodinyl-acetate-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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